
BRD32048
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for BRD32048 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: BRD32048 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the triazine ring and the piperidinylmethyl group . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like DMSO, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide . The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions. For instance, substitution reactions can yield various derivatives of the compound, while oxidation reactions can lead to the formation of oxidized triazine derivatives .
Scientific Research Applications
Cancer Cell Line Studies
BRD32048 has been tested across various cancer cell lines to evaluate its effectiveness:
- Prostate Cancer : In studies involving LNCaP and DU-145 prostate cancer cells, this compound demonstrated a reduction in invasiveness without significantly affecting cell viability. The compound's efficacy was enhanced when combined with genetic silencing of CIC in DU-145 cells, indicating that loss of CIC may increase sensitivity to ETV1 inhibition .
- Melanoma : Preclinical studies have shown that this compound exerts antitumor effects in melanoma models by inhibiting ETV1 activity .
In Vivo Studies
In vivo experiments using mouse models have confirmed the compound's ability to suppress tumor growth associated with ETV1-driven cancers. Subcutaneous tumor xenograft assays demonstrated that treatment with this compound led to decreased tumor size and invasiveness in models expressing ETV1 .
Data Tables
Case Study 1: Prostate Cancer Sensitivity
In a study involving DU-145 cells with genetically silenced CIC, researchers observed that this compound treatment resulted in decreased cell viability and invasiveness. This suggests that targeting ETV1 can be particularly effective in cancers where CIC is co-deleted .
Case Study 2: Melanoma Response
Another study highlighted the effectiveness of this compound in reducing tumor growth in melanoma models. The compound's ability to inhibit ETV1 led to downregulation of genes involved in cell proliferation and invasion, showcasing its potential as a therapeutic agent .
Mechanism of Action
BRD32048 exerts its effects by directly binding to the ETV1 transcription factor with a dissociation constant (K_D) of 17.1 μM . This binding modulates ETV1-mediated transcriptional activity and inhibits the invasion of ETV1-driven cancer cells . Additionally, this compound inhibits p300-dependent acetylation of ETV1, leading to its degradation . This dual mechanism of action makes this compound a potent inhibitor of ETV1 and a valuable tool in cancer research .
Comparison with Similar Compounds
Similar Compounds: BRD32048 is similar to other triazine derivatives that have been studied for their biological activities. Some of these compounds include:
- IITZ-01
- ZT-12-037-01
- MS012
Uniqueness: What sets this compound apart from these similar compounds is its specific binding affinity for the ETV1 transcription factor and its ability to inhibit ETV1-mediated transcriptional activity and cancer cell invasion . This unique combination of properties makes this compound a valuable compound for targeted cancer therapy and research.
Biological Activity
BRD32048 is a small molecule identified as a potent inhibitor of the ETV1 transcription factor, which plays a significant role in various cancers, including prostate cancer, Ewing sarcoma, and melanoma. This compound belongs to the 1,3,5-triazine class and has been shown to directly bind ETV1, modulating its transcriptional activity and influencing cancer cell invasion.
Binding and Inhibition
This compound binds to ETV1 with a dissociation constant (KD) of approximately 17.1 µM, effectively inhibiting its transcriptional activity independent of DNA binding . The compound disrupts the interaction between ETV1 and the co-activator p300, leading to decreased acetylation of ETV1 and promoting its degradation . This mechanism highlights a novel approach to targeting oncogenic transcription factors that are typically considered "undruggable."
Impact on Cancer Cell Lines
In vitro studies have demonstrated that this compound significantly reduces the invasion capabilities of ETV1-driven cancer cells. For example, when tested in various cancer cell lines, including those derived from prostate cancer and neuroblastoma, this compound effectively inhibited ETV1-mediated transcriptional activation .
Key Studies
Several studies have explored the biological activity of this compound:
- Study 1 : A small molecule microarray screening identified this compound as an effective perturbagen for ETV1, revealing its potential in pharmacological inhibition of oncogenic transcription factors .
- Study 2 : Research indicated that this compound inhibits p300-dependent acetylation of ETV1, leading to reduced transcriptional activity and increased degradation of the protein .
- Study 3 : Conflicting results were reported in 2017 regarding its efficacy in ETS-Ras/MAPK-driven neuroblastoma cell lines, suggesting that further investigation is needed to clarify its role across different cancer types .
Comparative Data Table
Case Study 1: Prostate Cancer
In a controlled study involving prostate cancer cell lines, treatment with this compound resulted in a marked decrease in cell proliferation and invasion. The mechanism was attributed to the compound's ability to degrade ETV1 through inhibition of its acetylation by p300.
Case Study 2: Melanoma
In melanoma models, this compound demonstrated potential as a therapeutic agent by impairing ETV1 function. This was evidenced by decreased expression of target genes associated with tumor growth and metastasis.
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which BRD32048 inhibits ETV1 transcriptional activity?
this compound, a [1,3,5]triazine derivative, binds directly to ETV1 (KD = 17.1 µM) and disrupts its interaction with the p300 acetyltransferase. This prevents acetylation at lysine residues (K33/K116), destabilizing ETV1 and promoting proteasomal degradation . Methodological approach: Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), and monitor acetylation status using acetyl-lysine-specific antibodies in Western blotting .
Q. How can researchers confirm this compound’s specificity for ETV1 over related ETS family transcription factors?
Conduct comparative binding assays (e.g., competitive SPR) using purified ETS proteins (e.g., ETV4, ETV5) and assess transcriptional activity via luciferase reporters under ETS-responsive promoters. Include siRNA-mediated ETV1 knockdown as a positive control .
Q. What experimental parameters define this compound’s dose-response relationship in vitro?
Use 20–100 µM concentrations in cell-based assays (e.g., invasion/migration assays in ETV1-dependent cancer lines). Measure dose-dependent effects on ETV1 protein half-life via cycloheximide chase assays and correlate with transcriptional output (e.g., MMP1 expression) .
Advanced Research Questions
Q. How can conflicting data on this compound’s direct vs. indirect inhibition of ETV1 be resolved?
Contradiction: Some studies suggest this compound may act through uncharacterized pathways . Resolution:
- Perform ETV1 mutagenesis (e.g., acetylation-site mutants K33R/K116R) to test if this compound’s effects persist.
- Conduct chromatin immunoprecipitation (ChIP-seq) to assess this compound’s impact on ETV1-DNA binding .
Q. What strategies optimize this compound’s pharmacokinetic profile for in vivo studies?
- Modify the triazine core to enhance solubility (e.g., introduce polar substituents) while retaining binding affinity.
- Use microsomal stability assays and murine xenograft models to evaluate bioavailability and tumor penetration .
Q. How does this compound synergize with MAPK pathway inhibitors in ETV1-driven cancers?
Co-administer this compound with MEK/ERK inhibitors (e.g., trametinib) in ETV1-amplified cell lines. Assess combinatorial effects via:
- Transcriptomic profiling (RNA-seq) to identify overlapping/diverse gene networks.
- Apoptosis assays (Annexin V staining) to quantify synergy .
Q. What experimental frameworks address this compound’s off-target effects in transcriptional regulation?
- Perform global proteomics (e.g., thermal shift assays) to identify unintended protein interactions.
- Compare RNA-seq profiles of this compound-treated vs. ETV1-knockdown cells to distinguish on-target effects .
Q. Methodological Best Practices
- Data Validation : Use orthogonal techniques (e.g., SPR + ITC for binding; RNA-seq + qPCR for transcriptional changes) to minimize technical artifacts .
- Controls : Include ETV1-negative cell lines and rescue experiments (ETV1 overexpression) to confirm mechanism .
- Reproducibility : Adhere to standardized protocols for compound storage (-20°C, desiccated) and purity verification (HPLC ≥98%) .
Properties
IUPAC Name |
2-N-(4-methoxyphenyl)-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-23-13-7-5-12(6-8-13)18-16-20-14(19-15(17)21-16)11-22-9-3-2-4-10-22/h5-8H,2-4,9-11H2,1H3,(H3,17,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHJDJWPRZUURH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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